molecular formula C19H15NO B326461 N-benzylidene-4-phenoxyaniline

N-benzylidene-4-phenoxyaniline

Cat. No.: B326461
M. Wt: 273.3 g/mol
InChI Key: BZGDIRFVLCPYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-4-phenoxyaniline is a Schiff base compound (CAS 16678-66-3) with the molecular formula C19H15NO . This class of compounds is of significant research interest, particularly in the field of enzymology. Structurally related Schiff bases, specifically those derived from 4-phenoxyaniline, have been synthesized and studied for their potent biological activity . For instance, closely related compounds have been identified as potent inhibitors of enzymes like lignostilbene-α,β-dioxygenase, a key enzyme in oxidative cleavage pathways, providing a valuable template for studying enzyme inhibition mechanisms . The compound serves as a key intermediate in organic and medicinal chemistry research for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors . Researchers utilize this compound to explore its binding affinity and interaction with biological targets. Handling should be conducted with appropriate personal protective equipment, and it is recommended to avoid contact with skin due to potential sensitization . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-phenylmethanimine

InChI

InChI=1S/C19H15NO/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-15H

InChI Key

BZGDIRFVLCPYFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for N Benzylidene 4 Phenoxyaniline and Its Derivatives

Conventional Condensation Approaches

The most fundamental and widely used method for synthesizing N-benzylidene-4-phenoxyaniline is the direct condensation of an aldehyde with a primary amine. scispace.com This approach is a classic example of nucleophilic addition followed by dehydration.

Synthesis via Aldehyde-Amine Condensation Reactions

A general representation of this synthesis is the reaction of 4-phenoxyaniline (B93406) with various benzaldehydes of the vanillin (B372448) series in a methanol (B129727) solvent to produce the corresponding Schiff bases. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of Schiff base synthesis are highly dependent on reaction conditions. Classical methods often involve refluxing the reactants in an organic solvent, sometimes with the use of azeotropic distillation to remove water. wiley.comresearchgate.net The choice of solvent, catalyst, temperature, and reaction time are critical parameters that are optimized to maximize product yield. For instance, the synthesis of various Schiff bases has been studied under different temperatures to find the optimal conditions for achieving high yields in shorter time frames. researchgate.net While specific yield data for the direct condensation of benzaldehyde (B42025) and 4-phenoxyaniline under varied conventional conditions is dispersed in literature, related syntheses provide insight. For example, the synthesis of (E)-4-methoxy-N-(4-hydroxybenzylidene) aniline (B41778) from 4-hydroxybenzaldehyde (B117250) and 4-methoxyaniline in methanol at 50°C resulted in a high yield of 88%. ijcm.ir

Green Chemistry Principles in Schiff Base Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of Schiff bases, aiming to reduce waste, avoid hazardous solvents, and utilize renewable resources. ijaers.comtandfonline.com

Catalyst-Free Synthesis Protocols

Significant efforts have been directed towards developing catalyst-free synthetic routes. These methods often employ solvent-free conditions, also known as solid-state melt reactions, or alternative energy sources like microwave irradiation. researchgate.netresearchgate.net Catalyst- and solvent-free conditions are advantageous as they simplify the reaction setup and workup, reduce chemical waste, and are often more economical. researchgate.net For many imines, these reactions can proceed efficiently at room temperature. researchgate.net Recently, a highly efficient, catalyst-free protocol for forming C=N bonds was developed using water as a co-solvent at room temperature, which is applicable to a wide range of functional groups. nih.govroyalsocietypublishing.org

Utilization of Green Catalysts and Sustainable Methodologies

The use of eco-friendly and reusable catalysts is a cornerstone of green Schiff base synthesis. tandfonline.com These catalysts offer benefits such as high efficiency, simple procedures, and high yields. nih.govnih.gov

Natural Catalysts: Acidic fruit juices, such as lemon juice and tamarind extract, have been successfully employed as natural, biodegradable, and inexpensive catalysts for Schiff base formation. scispace.comijaers.com Similarly, cashew shell extract, which contains anacardic acid, has been used as an effective natural acid catalyst in microwave-assisted, solvent-free synthesis. acs.org

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. Examples include:

Au@TiO₂: Gold nanoparticles supported on titanium dioxide have been used as a heterogeneous catalyst for the base-free synthesis of Schiff bases, providing high yields and showing good reusability. nih.govnih.govacs.org

Silica-based catalysts: Silica gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) is an inexpensive, non-toxic, and reusable heterogeneous catalyst used for solvent-free synthesis under microwave irradiation. scispace.com

Calcined Eggshell (CES): As a readily available and economic option, CES has been reported as an efficient heterogeneous catalyst for Schiff base synthesis under solvent-free conditions. wiley.com

The following table summarizes various green catalytic approaches for Schiff base synthesis.

Catalyst SystemReactantsConditionsYieldSource
Cashew Shell ExtractAromatic Aldehyde, Aromatic AmineMicrowave (600W), solvent-free, 80-120sNot specified acs.org
Lemon JuiceAldehyde, 4,6-diamino 2-thiol pyrimidine (B1678525)Stirring, 55°C70-75% ijaers.com
Au@TiO₂3-chloro-1H-indole-2-carbaldehyde, Aniline65°C, 3h, Ethanol (B145695)91% nih.govacs.org
NaHSO₄·SiO₂Various Aldehydes and AminesMicrowave, solvent-freeNot specified scispace.com
Calcined Eggshell (CES)Aromatic Aldehydes, Aromatic AminesSolvent-freeModerate to good wiley.com

Advanced Synthetic Strategies

Beyond conventional and green condensation methods, other advanced strategies have been explored for the synthesis of complex molecules derived from or related to this compound. One such example involves a radical-mediated transformation where 4-phenoxyaniline participates in a cascade reaction with an enyne and a diazonium salt. acs.org This sequence leads to the formation of a complex tricyclic compound in a single operation, demonstrating a sophisticated approach to building molecular complexity from a simple aniline derivative. acs.org Furthermore, derivatives of 4-phenoxyaniline are used as starting materials for multi-step syntheses of pharmacologically active compounds, such as N-(4-phenoxyphenyl)benzenesulfonamide derivatives, through reactions with various sulfonyl chlorides. nih.gov

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of imines, such as this compound, is often inherently a one-pot process involving the direct condensation of an amine and an aldehyde.

The formation of this compound is typically achieved through the condensation of 4-phenoxyaniline with benzaldehyde. This reaction can be performed under various conditions, often with high yields. While the direct one-pot synthesis of the unsubstituted this compound is a standard procedure, related one-pot methodologies have been developed for derivatives that showcase the versatility of this approach. For instance, a one-pot procedure for the synthesis of N-trifluoroethylated amine derivatives has been reported, which utilizes 4-phenoxyaniline as a key starting material.

In a relevant study, various Schiff bases were synthesized through the condensation of vanillin with different aromatic amines. nih.gov This one-pot approach, conducted with or without a solvent, underscores the simplicity and efficiency of forming the imine linkage. nih.gov For example, solvent-assisted synthesis by combining vanillin and a substituted aromatic amine in a conical flask and refluxing the mixture is a common method. nih.gov An alternative solvent-free approach involves mixing the reactants in a mortar with a few drops of a catalyst like concentrated sulfuric acid. nih.gov

Detailed findings from similar one-pot syntheses of related Schiff bases are presented below:

Table 1: One-Pot Synthesis of Vanillin-Derived Schiff Bases

Amine Reactant Synthesis Method Yield (%)
Aromatic Amine 1 Solvent-assisted 75
Aromatic Amine 2 Solvent-free 68
Aromatic Amine 3 Solvent-assisted 82
Aromatic Amine 4 Solvent-free 71

Data derived from studies on vanillin-based Schiff base synthesis, illustrating typical yields for one-pot condensation reactions. nih.gov

Transition-Metal-Free Reaction Development

The development of transition-metal-free reactions is a significant area of research in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. For the synthesis of this compound, which is a type of imine or Schiff base, several effective metal-free methods have been established.

A notable advancement is the catalyst-free condensation of primary amines with highly electron-deficient aldehydes. nih.gov This protocol operates at room temperature and uses a water/dichloromethane co-solvent system, demonstrating high efficiency and broad substrate scope. nih.gov The reaction of phenoxyaniline (B8288346) derivatives under these conditions proceeds readily, affording the corresponding imine products in high yields (90-93%). nih.gov This method's success is attributed to the inherent reactivity of the starting materials, which circumvents the need for a catalyst. nih.gov

Another green approach involves the use of natural and benign catalysts. For example, calcined eggshells (CES) have been employed as an efficient, natural catalyst for the synthesis of Schiff bases under solvent-free grinding conditions. wiley.com This method is not only environmentally friendly but also offers simplicity and mild reaction conditions. wiley.com Similarly, Kinnow peel powder has been utilized as a green catalyst for the synthesis of N-benzylideneaniline and its derivatives, achieving high yields in a short reaction time. nih.gov

The following table summarizes findings from various transition-metal-free syntheses of Schiff bases:

Table 2: Transition-Metal-Free Synthesis of Schiff Bases

Amine Substrate Aldehyde Substrate Catalyst/Conditions Yield (%) Reference
Phenoxyaniline derivatives Electron-deficient aldehyde Catalyst-free, H₂O/CH₂Cl₂ 90-93 nih.gov
4-Methoxyaniline 4-Hydroxybenzaldehyde Calcined Eggshells (CES), grinding >94 wiley.com
Aniline Benzaldehyde Kinnow peel powder, solvent-free 85 nih.gov

These methodologies demonstrate that the synthesis of this compound and its analogues can be achieved efficiently without relying on transition metals, aligning with the principles of sustainable chemistry.

Multi-Component Reactions Incorporating Phenoxyaniline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their atom economy and ability to generate molecular complexity rapidly. nih.gov The phenoxyaniline scaffold has been successfully integrated into such reactions to create more complex heterocyclic systems.

While the direct synthesis of this compound is a two-component reaction, 4-phenoxyaniline can participate in more elaborate MCRs. For example, in the synthesis of quinoline (B57606) derivatives, 4-phenoxyaniline has been used as the amine component in a gold-catalyzed reaction with terminal alkynes and an aldehyde. rsc.org In a specific instance, the reaction of 4-phenoxyaniline with a terminal alkyne in the presence of a gold catalyst under microwave irradiation led to the formation of a mixture of substituted 1,2-dihydroquinolines. rsc.org

Imine-based MCRs are a broad class of reactions where an imine, which can be formed in situ from an aniline and an aldehyde, acts as a key intermediate. nih.gov These reactions are powerful tools for the synthesis of diverse nitrogen-containing heterocycles. nih.gov For instance, the Povarov reaction, an aza-Diels-Alder reaction, utilizes an imine and an alkene to construct quinoline skeletons in a single step. nih.gov

A study on the synthesis of polycyclic nitrogen heterocycles employed a one-pot multicomponent reaction involving an aniline, an aldehyde, and a 1,3-dicarbonyl compound like barbituric acid to produce pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov This demonstrates the utility of anilines in building complex scaffolds through MCRs. nih.gov

Table 3: Examples of Multi-Component Reactions Involving Aniline Scaffolds

Aniline Derivative Other Reactants Catalyst/Conditions Product Type Reference
4-Phenoxyaniline Terminal alkyne, Aldehyde IPrAuCl/AgOTf, Microwave 1,2-Dihydroquinolines rsc.org
Substituted Anilines Aldehyde, Barbituric acid One-pot Pyrimido[4,5-b]quinolinediones nih.gov

Structural and Spectroscopic Characterization of N Benzylidene 4 Phenoxyaniline

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and understanding the conformational aspects of N-benzylidene-4-phenoxyaniline.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. tanta.edu.eg For this compound, the FT-IR spectrum reveals several key absorption bands that are characteristic of its structure.

The stretching vibration of the azomethine or imine group (C=N) is a defining feature of Schiff bases and typically appears in the 1690-1640 cm⁻¹ region. In related benzylidene aniline (B41778) structures, this band is observed around 1621-1636 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed in the range of 3150–2900 cm⁻¹. mdpi.com The spectrum also shows bands corresponding to the aromatic C=C stretching vibrations, typically found in the 1600-1450 cm⁻¹ range. pg.edu.pl The C-N aromatic amine stretching is expected around 1360-1316 cm⁻¹. rsc.org Furthermore, the presence of the ether linkage (C-O-C) would give rise to characteristic asymmetric and symmetric stretching bands.

Cryogenic infrared spectroscopy has also been utilized to study the intermediates in reactions involving benzylidene-protected compounds, providing detailed structural information. nih.gov This advanced technique can help to understand the reaction mechanisms and the role of intermediates in synthetic processes. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Aromatic C-H Stretching 3150–2900 mdpi.com
Azomethine (C=N) Stretching 1621-1636 nih.gov
Aromatic C=C Stretching 1600-1450 pg.edu.pl

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for most molecules, some vibrations are active in both.

In the Raman spectrum of related compounds, distinct bands are observed. For instance, aromatic C-H stretching vibrations appear around 3055 cm⁻¹. rsc.org The region from 1600 to 1400 cm⁻¹ typically contains bands from aromatic C=C stretching and other skeletal vibrations. rsc.orgresearchgate.net Specifically, bands have been noted at approximately 1603 cm⁻¹, 1584 cm⁻¹, and 1488 cm⁻¹. rsc.org

Table 2: Selected Raman Spectroscopy Bands for Related Aniline Derivatives

Vibrational Mode **Wavenumber (cm⁻¹) **
Aromatic C-H Stretch 3055 rsc.org
Aromatic Ring Stretch 1603 rsc.org
Aromatic Ring Stretch 1584 rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In this compound, the aromatic protons of the two phenyl rings and the phenoxy group will resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) depend on the substitution pattern and the electronic effects of the neighboring groups. rsc.orguva.nl

For the parent N-benzylideneaniline, the azomethine proton (-CH=N-) gives a characteristic singlet at around δ 8.43 ppm. chemicalbook.com The protons of the aniline and benzylidene rings appear as multiplets in the aromatic region. chemicalbook.com In the related N-benzyl-4-phenoxyaniline, the aromatic protons appear in a range from δ 6.72 to 7.48 ppm. rsc.org The chemical shifts for the protons on the 4-phenoxyaniline (B93406) moiety can be compared to those of 4-phenoxyaniline itself, where aromatic protons are observed between δ 6.66 and 7.27 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The azomethine carbon atom (C=N) in Schiff bases is particularly diagnostic, with its chemical shift appearing in the range of δ 145-170 ppm. rsc.org For instance, in some synthesized Schiff bases, the imine carbon signal is observed at δ 157.26 ppm and 163.02 ppm. rsc.org In a related compound, N-benzyl-4-phenoxyaniline, the aromatic carbons resonate between δ 114.0 and 159.2 ppm. rsc.org Specifically, the carbon attached to the nitrogen in the aniline ring and the carbons of the phenoxy group show distinct signals. rsc.org The chemical shifts of aromatic carbons in similar compounds are generally found to be greater than δ 100 ppm. mdpi.com

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound and Related Compounds

Carbon Atom Typical Chemical Shift (ppm)
Azomethine (C=N) 145-170 rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For aromatic compounds like this compound, the main electronic transitions are of the π → π* and n → π* type. The benzene (B151609) ring itself exhibits characteristic absorptions, and the presence of substituents and conjugation significantly influences the position and intensity of these bands.

In Schiff bases, the electronic spectrum typically shows bands in the 300-400 nm range, which are attributed to the n → π* transition of the azomethine (C=N) group. researchgate.net Another study reports a prominent intensity peak at 357 nm for the n-π* transition of the C=N group. researchgate.net The π → π* transitions of the phenyl rings are expected to appear at shorter wavelengths, generally between 206 and 258 nm. researchgate.net The extent of conjugation in the molecule plays a crucial role; increased conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. bspublications.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₉H₁₅NO), this technique provides the molecular ion peak, which confirms its molar mass, and a series of fragment ions that reveal the connectivity of its constituent parts.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. While a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation pattern can be predicted based on its structure and data from analogous compounds. rsc.orgrsc.org The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 273, corresponding to its molecular weight. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 274. rsc.org

The primary fragmentation pathways would involve the cleavage of the imine (C=N), ether (C-O), and benzyl (B1604629) C-C bonds. Key predicted fragments include the tropylium (B1234903) ion (m/z 91), the phenyl ion (m/z 77), and fragments resulting from the cleavage around the central imine and ether linkages. rsc.orgnih.gov

m/zProposed Fragment IonStructural Formula
273Molecular Ion [M]⁺[C₁₉H₁₅NO]⁺
180[M - C₆H₅O]⁺[C₁₃H₁₀N]⁺
169[Phenoxyphenyl]⁺[C₁₂H₉O]⁺
104[Benzylidene-imine]⁺[C₇H₆N]⁺
91Tropylium ion[C₇H₇]⁺
77Phenyl ion[C₆H₅]⁺

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can elucidate the precise molecular geometry, bond lengths, bond angles, and the manner in which molecules pack together to form a crystal lattice. uni-siegen.de

Single-Crystal X-ray Diffraction (SCXRD) analysis provides the most precise and unambiguous structural information for a compound in its solid state. This technique involves directing an X-ray beam onto a single, well-ordered crystal and measuring the resulting diffraction pattern. From this pattern, a complete three-dimensional model of the molecule can be constructed. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Analogs of this compound. researchgate.net
Parameter(E)-N-benzylidene-4-chloroaniline(E)-N-benzylidene-4-iodoaniline
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPna2₁
a (Å)7.381(1)7.987
b (Å)26.861(3)10.563
c (Å)5.715(1)27.916
β (°)90.58(1)90
Volume (ų)1132.972355.29

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. researchgate.net It is essential for confirming that the bulk material has the same crystal structure as the single crystal studied by SCXRD and for identifying different crystalline forms, known as polymorphs. researchgate.netgoogleapis.com Each polymorph of a compound will produce a unique PXRD pattern, characterized by a distinct set of diffraction peaks at specific angles (2θ). googleapis.com

The PXRD pattern serves as a fingerprint for the crystalline solid. The data obtained is a plot of diffraction intensity versus the angle of the diffracted beam (2θ). While a specific PXRD pattern for this compound is not available in the searched results, the technique is fundamental for characterizing the bulk solid material. researchgate.net For related Schiff base compounds, PXRD has been used to identify characteristic peaks that define their crystalline nature. core.ac.uk

Table 2: Example Representation of Powder X-ray Diffraction Data.
Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
12.27.2545
18.54.79100
20.84.2780
23.63.7765
25.13.5430

Advanced Computational and Theoretical Studies of N Benzylidene 4 Phenoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to ensure accurate predictions of molecular properties. rsc.orgtandfonline.com

Geometry Optimization and Conformational Landscapes

Computational analyses, often employing DFT methods, indicate that the two phenyl rings are not coplanar. The molecule's conformational landscape can be explored by performing calculations on different isomers and tautomers to identify the most stable forms. researchgate.net For instance, studies on similar Schiff bases have identified multiple low-energy conformers that can exist in equilibrium. researchgate.net The final optimized geometry represents the structure at the minimum potential energy, providing key data on bond lengths and angles. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Schiff Base Ligand This table is illustrative and based on data for a similar Schiff base compound.

Parameter Bond Length (Å)
C=N 1.271
C-N 1.452
C-O (Phenolic) 1.368
C-Br 1.919
C=O 1.205
O-H 0.9628
C1-C2 (Benzene) 1.390
C2-C3 (Benzene) 1.393

Data sourced from a study on a Schiff base ligand with a similar core structure. nih.gov

Prediction and Interpretation of Vibrational Frequencies

Theoretical vibrational analysis is a critical tool for understanding the molecular dynamics of N-benzylidene-4-phenoxyaniline. DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. scienceacademique.com These calculated frequencies are often scaled by a factor (e.g., 0.961) to improve agreement with experimental data. scienceacademique.com

The assignment of fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchid.co This allows for the precise identification of which atomic motions contribute to each vibrational band. For Schiff bases, the characteristic azomethine (C=N) stretching vibration is a key spectral feature. researchgate.net For instance, in a related compound, this vibration was experimentally observed at 1585 cm⁻¹ and theoretically predicted at 1558 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically found in the 3150-2900 cm⁻¹ range. mdpi.com Comparing the theoretical spectra with experimental FT-IR and FT-Raman data helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Schiff Base This table is illustrative and based on data for a related Schiff base compound.

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹)
N-H Stretch 3318 3422
C=N Stretch 1589 1587
C=O Stretch 1698 1760
C-S-C Stretch 727 721

Data sourced from a study on tritopic hydrazone ligands. mdpi.com

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of molecules. wpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A small energy gap suggests high chemical reactivity and low kinetic stability. biomedres.us DFT calculations are widely used to determine the energies of these orbitals and the resulting band gap. researchid.co For example, in one study, the HOMO-LUMO gap for a particular Schiff base was found to be a key factor in its high reactivity. rsc.org The distribution of HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Schiff Base This table is illustrative and based on data for a similar compound.

Parameter Value (eV)
E(HOMO) -6.17
E(LUMO) -2.38
Energy Gap (ΔE) 3.79

Data sourced from a study on tritopic hydrazone ligands. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as sites of negative potential, making them likely points of interaction with electrophiles. acs.org Conversely, hydrogen atoms and certain carbon atoms would exhibit positive potential. This visual representation of charge distribution complements other electronic structure analyses and provides intuitive insights into the molecule's intermolecular interaction patterns and chemical reactivity. rsc.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. This method allows for a quantitative description of the Lewis-like structure of the molecule, including the hybridization of atomic orbitals and the nature of chemical bonds. wisc.edu

NBO analysis can reveal important details about intramolecular interactions, such as charge transfer and delocalization effects. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the stabilization energies associated with these delocalization phenomena. tandfonline.com This information is crucial for understanding the molecule's stability, electronic structure, and the nature of its chemical bonds beyond the simple Lewis structure model. nih.gov For instance, NBO analysis can quantify the percentage of Lewis and non-Lewis character in the electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Thermodynamic Parameters and Stability Predictions

Theoretical calculations are instrumental in determining the thermodynamic properties of this compound, which are crucial for predicting its stability and behavior under various conditions. By employing methods like Density Functional Theory (DFT), key thermodynamic parameters such as standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°) of formation can be computed. nih.govmdpi.com

These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. The total energy obtained from these computations is a key indicator of the molecule's thermodynamic stability; a lower total energy suggests a more stable structure. rsc.org The relationship between these parameters is fundamental to understanding the spontaneity of reactions involving the compound.

Table 1: Representative Theoretical Thermodynamic Parameters for this compound

ParameterRepresentative ValueUnit
Enthalpy (H)-991.8a.u.
Gibbs Free Energy (G)-991.7a.u.
Entropy (S)150.0cal/mol·K

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. They serve as an example of the thermodynamic data that can be generated through computational studies.

Solvent Effects on Spectroscopic and Electronic Properties via Continuum Models

The spectroscopic and electronic properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), are widely used to theoretically investigate these solvent effects. tandfonline.comscispace.comrsc.org These models simulate the solvent as a continuous dielectric medium, which allows for the calculation of how the solute's charge distribution and energy levels are perturbed.

Studies on similar Schiff bases have shown that by using methods like Time-Dependent Density Functional Theory (TD-DFT) in conjunction with PCM, one can predict shifts in the maximum absorption wavelength (λmax) of the UV-Visible spectrum in different solvents. acs.org This solvatochromic effect is directly related to the polarity of the solvent and the nature of the electronic transitions within the molecule. nih.gov The calculations can reveal how the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) changes, providing insights into the stability and reactivity of the compound in various media. researchgate.net

Table 2: Illustrative Solvent Effects on the Maximum Absorption Wavelength (λmax) of this compound using a Continuum Model

SolventDielectric Constant (ε)Predicted λmax (nm)
Gas Phase1315
Ethanol (B145695)24.55325
Water78.39330

Note: This table provides a representative example of how the maximum absorption wavelength of this compound might be influenced by solvents of different polarities, as predicted by TD-DFT calculations with a continuum model. The values are for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations offer a quantitative framework for understanding the chemical reactivity of this compound. rsc.org These indices are based on the energies of the frontier molecular orbitals, namely the HOMO and LUMO. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) pertains to its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. rsc.org

From these frontier orbital energies, several important reactivity indices can be calculated:

Ionization Potential (I): Approximated as -E_HOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E_LUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1 / η), it indicates the ease of charge transfer.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-(I+A)/2), this index measures the electrophilic character of the molecule. rsc.org

Table 3: Representative Quantum Chemical Descriptors for this compound

DescriptorSymbolIllustrative Value (eV)
HOMO EnergyE_HOMO-6.2
LUMO EnergyE_LUMO-1.8
Energy GapΔE4.4
Ionization PotentialI6.2
Electron AffinityA1.8
Electronegativityχ4.0
Chemical Hardnessη2.2
Chemical SoftnessS0.45
Electrophilicity Indexω3.64

Note: The values in this table are illustrative examples of quantum chemical descriptors that can be computed for this compound using DFT and are intended to represent typical findings for such a compound.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and charge-transfer characteristics, like this compound, are potential candidates for non-linear optical (NLO) materials. frontiersin.org Computational methods, particularly DFT, are crucial for predicting the NLO properties of such compounds at the molecular level. nih.gov The key parameters that quantify NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A large hyperpolarizability value is indicative of a significant NLO response. frontiersin.org Theoretical calculations can predict these values, offering a way to screen potential NLO materials before their synthesis and experimental characterization. rsc.org The calculations often reveal that the NLO properties are highly dependent on the molecular structure and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. nih.gov

Table 4: Representative Theoretical Non-Linear Optical Properties of this compound

PropertySymbolIllustrative Value
Dipole Momentμ2.5 D
Mean Polarizability<α>35 x 10⁻²⁴ esu
Total First Hyperpolarizabilityβ_tot15 x 10⁻³⁰ esu

Note: This table presents illustrative values for the NLO properties of this compound, as could be predicted by DFT calculations. These values serve as a representative example of the data generated in such theoretical studies.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum mechanical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Coordination Chemistry of N Benzylidene 4 Phenoxyaniline and Its Derivatives

Design and Synthesis of N-benzylidene-4-phenoxyaniline-Based Ligands

The design of this compound as a ligand is predicated on the fundamental properties of Schiff bases. The key feature is the imine nitrogen atom, which possesses a lone pair of electrons readily available for donation to a metal center, making it an effective monodentate or bidentate ligand. The presence of the bulky 4-phenoxy group on the aniline (B41778) ring introduces significant steric hindrance, which can influence the coordination number and geometry of the resulting metal complexes. Furthermore, the ether oxygen of the phenoxy group could potentially participate in coordination, rendering the ligand bidentate or even polydentate under certain conditions.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between benzaldehyde (B42025) and 4-phenoxyaniline (B93406). This reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid or base. semanticscholar.org The formation of the Schiff base is driven by the removal of water from the reaction mixture.

The general synthetic route is as follows:

Benzaldehyde + 4-Phenoxyaniline ⇌ this compound + Water

Derivatives of this ligand can be designed by introducing various substituents on either the benzaldehyde or the phenoxyaniline (B8288346) rings. These modifications can systematically tune the electronic properties (through electron-donating or electron-withdrawing groups) and steric bulk of the ligand, thereby influencing the stability, structure, and reactivity of the corresponding metal complexes.

Formation of Metal Complexes with Transition and Main Group Metals

This compound and its derivatives readily form stable complexes with a variety of transition and main group metals. The coordination typically occurs through the nitrogen atom of the azomethine group. arcjournals.org The reaction involves mixing a solution of the ligand with a solution of a metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent.

The synthesis of these metal complexes can often be carried out under mild conditions, such as refluxing the components for a few hours. semanticscholar.org The resulting complexes frequently precipitate from the solution upon cooling and can be purified by recrystallization. Studies on analogous N-benzylideneaniline ligands have demonstrated complex formation with a wide array of metal ions, including but not limited to Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Cr(III), and Mn(II). researchgate.netajol.info The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), with the ligand acting as a monodentate donor through the imine nitrogen. semanticscholar.orgresearchgate.net However, depending on the metal ion, the counter-ion, and the reaction conditions, other stoichiometries and coordination modes are possible.

Spectroscopic Characterization of Metal Chelates (e.g., IR, UV-Vis, NMR of complexes)

The formation of metal complexes with this compound is confirmed through various spectroscopic techniques, which provide insight into the ligand's coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The most significant band in the IR spectrum of the free ligand is the stretching vibration of the azomethine group (ν(C=N)). For N-benzylideneaniline, this band typically appears around 1625-1630 cm⁻¹. semanticscholar.orgarcjournals.org Upon coordination to a metal ion, the electron density around the azomethine nitrogen decreases, leading to a weakening of the C=N bond. This results in a characteristic shift of the ν(C=N) band to a lower frequency (ca. 10-20 cm⁻¹) in the spectrum of the metal complex, confirming the involvement of the imine nitrogen in chelation. arcjournals.orgrsc.org New, weaker bands may also appear in the far-IR region of the complex's spectrum, which are attributed to the formation of metal-nitrogen (ν(M-N)) bonds. rsc.org

Interactive Table: Representative IR Spectral Data for Analogous Schiff Base Complexes

Compound/Complexν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)Reference
N-benzylideneaniline (Ligand)1627- arcjournals.org
[Ni(N-benzylideneaniline)₂(H₂O)₂]Cl₂1625.2~533 arcjournals.org, rsc.org
[VO(HBA)₂]1604 (Ligand), 1560 (Complex)420 , rsc.org

This table presents data for analogous compounds to illustrate typical spectral shifts.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about their electronic structure. The UV-Vis spectrum of the free Schiff base ligand typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N group. semanticscholar.org Upon complexation, these bands may shift in wavelength and/or intensity. More importantly, new absorption bands can appear in the visible region for complexes of transition metals with d-electrons. These new bands are attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the coordination environment and the geometry of the complex. semanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). In the ¹H NMR spectrum of the free ligand, the proton of the azomethine group (-CH=N-) appears as a distinct singlet. For N-benzylideneaniline, this signal is observed at approximately 8.44 ppm. rsc.org In the spectra of diamagnetic complexes, this proton signal typically shifts downfield upon coordination to the metal, providing clear evidence of chelation through the imine nitrogen. arcjournals.orgsemanticscholar.org Similarly, the azomethine carbon signal in the ¹³C NMR spectrum, which appears around 160 ppm for the free ligand, also experiences a shift upon complexation. arcjournals.orgrsc.org

Interactive Table: Representative NMR Data for Analogous Schiff Base Complexes

Compound/ComplexAzomethine ¹H Signal (δ, ppm)Azomethine ¹³C Signal (δ, ppm)Reference
N-benzylideneaniline8.44160.4 rsc.org
[Ni(N-benzylideneaniline)₂(H₂O)₂]Cl₂10.0193.8 arcjournals.org
(E)-methyl 6-acetamido-2-(...)-amino... (Ligand)8.77160.0 semanticscholar.org
[Pd(L)Cl·H₂O]7.76- semanticscholar.org

This table presents data for analogous compounds to illustrate typical spectral shifts. The significant shift in the Ni(II) complex is noted in the source.

Structural Elucidation of Coordination Compounds by X-ray Crystallography

For Schiff base complexes derived from ligands like this compound, X-ray crystallography can confirm:

Coordination Geometry: Whether the metal center adopts a common geometry such as octahedral, tetrahedral, or square planar. semanticscholar.orgnih.gov

Ligand Conformation: The planarity or twisting of the Schiff base ligand upon coordination.

Coordination Mode: Unambiguously shows that the ligand binds through the imine nitrogen. It can also reveal if other potential donor atoms, like the phenoxy oxygen, are involved in coordination.

Intermolecular Interactions: Details of crystal packing, including hydrogen bonding and π-π stacking interactions, which influence the material's bulk properties.

For instance, studies on related Ni(II) complexes with bidentate Schiff bases have revealed distorted square planar geometries where the metal ion is coordinated to two deprotonated ligand units. nih.gov In other cases, transition metal complexes have been shown to adopt octahedral geometries, with the coordination sphere completed by solvent molecules or counter-ions. bohrium.com The bulky phenoxy group in this compound would likely have a significant impact on the crystal packing and could favor less sterically crowded geometries. Although specific crystallographic data for this compound complexes are not widely reported, the principles of structural analysis from its analogues are directly applicable.

Molecular Interactions and Supramolecular Assemblies Involving N Benzylidene 4 Phenoxyaniline

Hydrogen Bonding Interactions within Crystalline and Solution States

In the crystalline state, N-benzylidene-4-phenoxyaniline participates in a network of weak intermolecular hydrogen bonds. These interactions are primarily of the C-H···O and C-H···N type, which, although not as strong as conventional hydrogen bonds, play a significant role in the stability of the crystal lattice. excli.de The crystal structure reveals that specific hydrogen atoms on the benzylidene and phenoxy rings act as donors, while the oxygen and nitrogen atoms of neighboring molecules serve as acceptors. excli.de These interactions contribute to the formation of a three-dimensional supramolecular network. excli.de

In solution, the hydrogen bonding behavior of this compound can be influenced by the solvent environment. In protic solvents, there is potential for hydrogen bonding between the solvent molecules and the nitrogen and oxygen atoms of the solute. In aprotic solvents, the weak intramolecular and intermolecular C-H···O and C-H···N interactions are likely to persist. The presence of other molecules in the solution, such as surfactants or cyclodextrins, can also alter the hydrogen bonding landscape by competing for interaction sites on the this compound molecule. researchgate.net

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Significance in Crystal Packing
C-H···OCarbonOxygen2.7 - 3.5Contributes to the formation of a 3D network excli.de
C-H···NCarbonNitrogen2.8 - 3.6Stabilizes the overall crystal structure excli.de

Halogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

The principles of crystal engineering leverage non-covalent interactions to design and synthesize crystalline materials with desired structures and properties. While specific studies on halogen bonding involving this compound are not extensively documented in the provided results, the broader context of crystal engineering suggests its potential. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a powerful tool for constructing supramolecular assemblies. researchgate.netacs.org In derivatives of this compound where a halogen substituent is introduced onto one of the aromatic rings, halogen bonds could be formed with the nitrogen or oxygen atoms of adjacent molecules. acs.orgrsc.org

Interaction TypeDescriptionPotential Role in Crystal Engineering
Halogen Bonding A directional interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., N, O). researchgate.netDirecting the assembly of molecules into specific supramolecular architectures. acs.org
C-H···π Interactions An interaction between a C-H bond and the π-electron system of an aromatic ring. nih.govStabilizing crystal packing and influencing molecular conformation.
van der Waals Forces Weak, non-directional intermolecular forces.Contributing to the overall cohesion of the crystal. excli.de

π-π Stacking Interactions and Aromatic Stacking Architectures

The planar aromatic rings of this compound facilitate π-π stacking interactions, which are a significant feature of its supramolecular architecture. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. In the crystal structure, these interactions can lead to the formation of offset stacked or edge-to-face arrangements, which are generally more energetically favorable than a direct face-to-face stacking. nih.gov

Stacking GeometryInterplanar Distance (Å)Slip Angle (°)Significance
Offset Stacked~3.4 - 3.8VariesMaximizes attractive electrostatic interactions and minimizes repulsion. nih.gov
Edge-to-FaceVaries~90An electrostatically favorable arrangement. nih.gov

Host-Guest Chemistry and Inclusion Complex Formation

This compound and its derivatives can act as guest molecules in host-guest chemistry, forming inclusion complexes with various host molecules. researchgate.net A prominent example is the formation of inclusion complexes with cyclodextrins. researchgate.netoatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comnih.gov The hydrophobic aromatic portions of this compound can be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous solution, driven by hydrophobic interactions. researchgate.netoatext.com

The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule. For instance, complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds. oatext.com The stoichiometry and stability of the inclusion complex depend on factors such as the size and shape complementarity between the host and guest, as well as the specific intermolecular interactions involved. researchgate.netoatext.com

Host MoleculeGuest MoleculeDriving Force for ComplexationPotential Applications
β-CyclodextrinThis compound derivativeHydrophobic interactionsEnhanced solubility, protection of the guest molecule. researchgate.netoatext.com
Other macrocyclesThis compound derivativeVarious non-covalent interactionsControlled release, catalysis.

Principles of Self-Assembly for Hierarchical Structures

The formation of well-defined, hierarchical structures from this compound is governed by the principles of molecular self-assembly. This process relies on the spontaneous organization of molecules into ordered arrangements driven by a combination of non-covalent interactions. The specific molecular structure of this compound, with its multiple sites for hydrogen bonding, π-π stacking, and other weak interactions, predisposes it to self-assemble into complex supramolecular architectures.

The initial step in this process is often the formation of dimers or small aggregates through the strongest available intermolecular interactions. These primary building blocks then further assemble into larger, more complex structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The final hierarchical structure is the result of a delicate balance between these various non-covalent forces, and slight modifications to the molecular structure or the surrounding environment can lead to significantly different assembled architectures. The understanding of these self-assembly principles is crucial for the rational design of new materials with tailored properties based on this compound and its derivatives.

Mechanistic Biological Investigations of N Benzylidene 4 Phenoxyaniline Derivatives

Molecular Interactions with Biological Macromolecules

The initial event in the action of many bioactive compounds is their binding to a biological macromolecule. This interaction can trigger a cascade of events, leading to a physiological response. The binding characteristics and subsequent effects on macromolecular conformation are critical determinants of a compound's efficacy and mechanism.

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the circulatory system and are often used as model proteins to study the binding interactions of potential therapeutic agents. The interaction between a spin-labelled N-acyl derivative of 4-phenoxyaniline (B93406) (specifically, one labelled with a TEMPO paramagnetic moiety) and BSA has been investigated to understand these binding dynamics. researchgate.netrsc.org

Physicochemical methods including electron paramagnetic resonance (EPR), UV-Vis spectroscopy, and circular dichroism have been employed to characterize this interaction. rsc.org EPR spectroscopy, in conjunction with UV-Vis data, provided insights into the formation of an inclusion complex, suggesting that the binding occurs primarily via the aromatic fragment of the phenoxyaniline (B8288346) derivative. rsc.org Furthermore, circular dichroism spectra offered information about the changes induced in the secondary structure of BSA upon binding. researchgate.net The experimental data revealed that the binding of the spin probe to albumin affects the protein's secondary structure. rsc.org In competitive binding experiments, cyclodextrin (B1172386) was shown to be capable of extracting the spin probe from the albumin's binding pocket, further elucidating the nature of the interaction. rsc.org

Molecular docking studies have also been used to model the interaction between related compounds and BSA, revealing potential binding scores and identifying the amino acid residues involved in forming a stable complex. plos.org These studies collectively demonstrate that phenoxyaniline derivatives can bind to serum albumin, inducing conformational changes in the protein, a key factor in their pharmacokinetic and pharmacodynamic profiles. researchgate.netrsc.org

N-benzylidene-4-phenoxyaniline derivatives have been shown to inhibit a variety of enzymes through different mechanisms. A key aspect of their biological activity is their ability to interact with the active or allosteric sites of enzymes, thereby modulating their function.

One notable target is the Cholesteryl Ester Transfer Protein (CETP) , which is involved in cholesterol transport. A series of substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols, which include a 3-phenoxyaniline (B129670) moiety, were found to be reversible inhibitors of CETP. acs.org High inhibitory potency was specifically associated with 3-ether moieties on the aniline (B41778) ring, with 3-phenoxyaniline analogues exhibiting the highest potencies. acs.org Further studies on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)-trifluoro-3-amino-2-propanols confirmed their potent and reversible inhibition of CETP. acs.org

Derivatives have also shown inhibitory activity against Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in epigenetic regulation and cancer. One such derivative demonstrated potent inhibitory activity against LSD1 with an IC50 value of 4 µM. The mechanism is believed to involve binding to the enzyme, which alters its activity and affects cell proliferation rates.

In addition, structurally related benzylidene hydrazine (B178648) derivatives have been investigated as inhibitors of tyrosinase , a key enzyme in melanin (B1238610) synthesis. researchgate.net Kinetic studies of a potent derivative from this class revealed a competitive mode of inhibition. researchgate.net

The table below summarizes the inhibitory activities of some phenoxyaniline derivatives against various enzymes.

Compound Class/DerivativeTarget EnzymeActivity/IC50 ValueInhibition TypeSource(s)
3-Phenoxyaniline analoguesCholesteryl Ester Transfer Protein (CETP)High PotencyReversible acs.org
4-chloro-3-ethylphenoxy analogue (R(+) enantiomer 4a)Cholesteryl Ester Transfer Protein (CETP)0.77 nM (in buffer)Reversible acs.org
Derivative 10dLysine-specific demethylase 1 (LSD1)4 µMInhibition
Phenylamino quinazolinone derivative 9rTyrosinase17.02 ± 1.66 µM- researchgate.net
Benzylidene hydrazide derivative 9rTyrosinase-Competitive researchgate.net

Protein Binding and Conformational Changes (e.g., Bovine Serum Albumin)

Modulation of Specific Cellular Pathways and Targets

Beyond direct enzyme inhibition, this compound derivatives can influence complex cellular processes by interacting with specific components of signaling pathways, such as those involved in apoptosis and ion transport.

The pro-apoptotic protein Bid (BH3-interacting domain death agonist) is a crucial regulator of programmed cell death. researchgate.netnih.gov As a member of the Bcl-2 family, Bid links extrinsic death receptor signaling to the intrinsic, mitochondria-dependent apoptotic cascade. nih.govnih.gov Upon activation, its truncated form, tBid, translocates to the mitochondria to promote the release of death-promoting factors. researchgate.netnih.gov

Recent studies have identified N-acyl-substituted derivatives of 4-phenoxyaniline as potential modulators of Bid-mediated neurotoxicity. researchgate.net These compounds were found to provide significant protection against glutamate- and Bid-induced toxicity in neuronal cultures. researchgate.net Findings from a tBid-overexpression assay supported the hypothesis that these phenoxyaniline derivatives directly address the Bid protein, attenuating its pro-apoptotic function. researchgate.net This suggests a mechanism of action where these compounds interfere with the apoptotic pathway at a critical juncture, highlighting their potential as neuroprotective agents. researchgate.net

Voltage-gated calcium channels, particularly the N-type (CaV2.2) and T-type (CaV3.2) channels, are critical for neuronal signaling and are validated targets for conditions like neuropathic pain. nih.govresearchgate.net A comprehensive structure-activity relationship (SAR) study has been conducted on phenoxyaniline and related sulfonamide analogues, revealing their potential as potent inhibitors of both CaV2.2 and CaV3.2 channels. nih.govrsc.org

These studies involved structural modifications to a lead compound, MONIRO-1, including the replacement of an amide linker with an aniline moiety. nih.govrsc.org The inhibitory activity was evaluated using fluorescence-based intracellular calcium response assays. nih.govrsc.org Several phenoxyaniline analogues demonstrated potency for the CaV2.2 and CaV3.2 channels that was similar to or greater than the lead compound. rsc.org The mechanism of action involves the direct binding of these compounds to the calcium ion channels, which blocks the influx of calcium and modulates neuronal excitability. nih.gov

The table below presents the inhibitory potency of selected phenoxyaniline analogues on human CaV2.2 and CaV3.2 channels.

CompoundTarget ChannelIC50 (µM)Source(s)
MONIRO-1 (6a) hCaV2.28.8 nih.gov
hCaV3.211 nih.gov
Analogue 32a hCaV2.21.8 nih.gov
hCaV3.22.5 nih.gov
Analogue 33a hCaV2.23.3 nih.gov
hCaV3.2>30 nih.gov
Sulfonamide 42 hCaV2.20.8 nih.gov
hCaV3.21.2 nih.gov
Sulfonamide 45 hCaV2.21.1 nih.gov
hCaV3.21.4 nih.gov

Interaction with Apoptotic Pathways (e.g., Bid protein modulation)

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analyses have provided crucial mechanistic insights across their various biological targets.

For Ion Channel Inhibition: In the context of CaV2.2 and CaV3.2 channel inhibition, SAR studies revealed several key structural requirements. nih.govrsc.org

Linker Modification: Replacing the amide linker of lead compounds with an aniline or a sulfonamide moiety was a successful strategy. nih.govrsc.org Sulfonamide derivatives, in particular, were identified as highly promising CaV2.2 inhibitors due to their high potency, stability, and low toxicity. nih.govrsc.org

Aniline Functionality: The position of the secondary aniline functionality was varied to assess how structural differences impact binding to the calcium channels. nih.gov

Substituent Effects: The introduction of substituents such as fluorine, trifluoromethyl, and cyano groups was used to probe the influence of electronic factors on activity at CaV2.2 and CaV3.2 channels. nih.gov Electron-withdrawing groups like fluorine or chlorine can improve binding to charged targets like ion channels.

For Enzyme Inhibition: SAR studies of CETP inhibitors highlighted the importance of specific structural features for high potency. acs.org

Aniline Ring Substitution: The presence of 3-ether moieties on the aniline ring was strongly associated with high inhibitory potency, with 3-phenoxyaniline analogues being the most active. acs.org Replacing the phenoxy ring with aliphatic or cycloalkyl ethers led to reduced potency. acs.org

Benzyl (B1604629) Group Orientation: The orientation of the benzyl ring was found to be critical for activity. acs.org Substitution at the 3-position of the benzylic group was preferred over the 2- or 4-positions. acs.org

General Mechanistic Insights: A broader analysis of SAR has shown that substituents on the benzyl group can significantly alter biological activity. The positioning of these functional groups relative to the aniline nitrogen affects both the binding affinity and the selectivity toward different biological targets. For instance, bulky groups on the aniline ring may enhance certain activities like anticancer effects. These detailed SAR studies are instrumental in the rational design of more potent and selective derivatives of this compound for specific therapeutic applications.

Mechanistic Aspects of Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are attributed to their ability to interfere with essential life processes in bacteria and fungi. These mechanisms, while not exhaustively studied for this specific compound, can be inferred from research on the broader class of Schiff bases and phenoxyaniline derivatives. The core structure, featuring an azomethine group (-C=N-) and a phenoxy aniline moiety, is crucial for its biological activity.

Antibacterial Mechanisms of Action

The antibacterial action of this compound derivatives is believed to be multifactorial, primarily targeting bacterial DNA replication and cell envelope integrity.

A primary proposed mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . nih.govrsc.orgnih.gov These enzymes are essential for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the stabilization of the cleavable complex between the enzyme and DNA, resulting in double-strand DNA breaks and ultimately cell death. nih.gov The N-phenylpyrrolamide derivatives, which share structural similarities with phenoxyaniline compounds, have been identified as potent inhibitors of DNA gyrase. rsc.org Studies on various Schiff base derivatives have demonstrated their ability to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity. nih.gov

Another potential target is the multidrug efflux pump (MATE) . nih.gov Some N'-benzylidene derivatives have been designed to target these pumps, which bacteria use to expel antibiotics and other toxic substances. nih.gov By inhibiting these pumps, the compounds can increase the intracellular concentration of antibacterial agents, potentially overcoming resistance mechanisms.

Table 1: Investigated Antibacterial Mechanisms of this compound Derivatives and Related Schiff Bases

Bacterial Target Proposed Mechanism of Action Affected Bacterial Process References
DNA GyraseInhibition of the GyrB subunit's ATPase activityDNA replication, repair, and transcription nih.govrsc.orgnih.gov
Topoisomerase IVInterference with chromosome segregationBacterial cell division
Multidrug Efflux Pumps (MATE)Inhibition of pump function, leading to accumulation of toxic substancesBacterial resistance nih.gov
Cell Wall/MembraneDisruption of structural integrity and permeabilityMaintenance of cell shape and osmotic balance researchgate.net

Antifungal Mechanisms of Action

The antifungal activity of this compound derivatives is primarily linked to the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047).

The most widely accepted mechanism is the inhibition of ergosterol biosynthesis . nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound enzymes. nih.govgoogle.com Azole antifungal agents, a well-established class of drugs, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase , a key enzyme in the ergosterol biosynthesis pathway. researchgate.net It is proposed that Schiff bases containing a phenoxyaniline moiety can also interact with and inhibit this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. liverpool.ac.uk This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death. google.com

In addition to targeting ergosterol synthesis, these compounds may also interfere with the synthesis and assembly of the fungal cell wall . nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net The fungal cell wall, composed mainly of chitin (B13524), glucans, and mannoproteins, is essential for maintaining cell shape and protecting against osmotic stress. nih.govmdpi.comresearchgate.net Some studies suggest that Schiff base derivatives can inhibit enzymes involved in the synthesis of these cell wall components, such as glucan synthase or chitin synthase. frontiersin.org This leads to a weakened cell wall, making the fungus susceptible to osmotic lysis.

Table 2: Investigated Antifungal Mechanisms of this compound Derivatives and Related Compounds

Fungal Target Proposed Mechanism of Action Affected Fungal Process References
Ergosterol BiosynthesisInhibition of lanosterol 14α-demethylaseCell membrane integrity and function nih.govresearchgate.netgoogle.comliverpool.ac.uk
Cell Wall SynthesisInhibition of enzymes like glucan and chitin synthaseCell wall integrity and morphogenesis nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net
Cell MembraneDirect interaction leading to increased permeabilityCellular homeostasis researchgate.net

Applications of N Benzylidene 4 Phenoxyaniline in Advanced Materials Science

Optoelectronic Materials Development

Organic molecules are increasingly studied for their applications in optoelectronic devices due to their tunable properties, low cost, and flexibility compared to inorganic materials. nih.govacs.org Schiff bases, including N-benzylidene-4-phenoxyaniline and its derivatives, are of particular interest because the delocalization of their π-electrons can lead to significant nonlinear optical (NLO) responses and light-sensitive behaviors. researchgate.net The core structure allows for the creation of 'push-pull' systems, where electron-donating and electron-accepting groups can be strategically placed to enhance these electronic properties. researchgate.net

Non-linear optical (NLO) materials are crucial for a wide range of applications in photonics and optoelectronics, including optical data processing and storage. nih.govacs.org Organic compounds, particularly those with extended π-conjugated systems like certain Schiff bases, have emerged as promising candidates for NLO materials. nih.govresearchgate.net Their NLO response originates from the interaction of the material's electrons with the oscillating electric field of intense light, leading to phenomena like frequency conversion.

Research into Schiff base derivatives demonstrates their potential for third-order NLO applications. The key metric for this is the second hyperpolarizability (γ), a microscopic property that quantifies the nonlinear response of a single molecule. Theoretical studies using methods like the time-dependent Hartree-Fock (TDHF) have been employed to calculate these properties for various benzylidene aniline (B41778) derivatives. nih.gov For instance, computations on compounds like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline have shown non-zero gamma (γ) values, indicating third-order NLO behavior at a microscopic level. nih.gov These studies confirm that the molecular structure is crucial for achieving significant NLO effects. researchgate.net

The synthesis of new materials incorporating the 4-phenoxyaniline (B93406) moiety has shown promising results for device fabrication. In one study, a novel Y-shaped pyrimidine (B1678525) derivative, N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS), was synthesized using 4-phenoxyaniline. nih.govacs.org The resulting crystal was evaluated for its third-order nonlinear susceptibility (χ(3)), a macroscopic property that determines a material's suitability for NLO devices. The DMS crystal exhibited a χ(3) value that surpasses those of other reported organic materials, suggesting its potential for use in the fabrication of photonic devices. nih.govacs.org

Table 1: Non-Linear Optical (NLO) Properties of Related Aniline Derivatives

Compound Name Property Value Wavelength (λ) Method Source
N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) Third-order nonlinear susceptibility (χ(3)) 65.41 x 10⁻²⁰ m²/V² 1907 nm Calculation acs.org
(E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline Second hyperpolarizability (γ) Non-zero value reported 825-1125 nm TDHF Calculation nih.gov

This table presents NLO data for compounds structurally related to this compound, illustrating the potential of this class of materials.

The electronic structure of this compound, characterized by the azomethine group (C=N) and extensive aromatic systems, makes it inherently sensitive to electromagnetic radiation, particularly in the UV-visible range. The absorption of light can induce electronic transitions, such as π-π* transitions, within the molecule. researchgate.net This property is the foundation for its use in light-sensitive materials. The electronic absorption of the azomethine group is a characteristic feature of Schiff bases. researchgate.netarcjournals.org

The development of photosensitive compositions, such as those used in photoresists for the semiconductor industry, often relies on polymers that can change their properties upon exposure to light. google.com While not directly citing this compound, patents describe photosensitive polyimide compositions where aniline-based structures are integral components. google.com These materials can be formulated into films whose solubility changes upon irradiation, a key principle in photolithography. google.com Furthermore, the incorporation of specific functional groups can enhance thermal stability and mesomorphic properties, which are relevant for liquid crystal applications that respond to external stimuli like light. The study of Schiff base-metal complexes also reveals light-sensitive behavior; the formation of a complex between a ligand like N-benzylideneaniline and a metal ion can alter the material's absorption of light in the visible region. arcjournals.org

Fabrication and Evaluation of Non-Linear Optical (NLO) Devices

Film-Forming Properties and Applications

The ability of a compound to form stable, uniform films is critical for its application in electronic and optical devices. Polyanilines and related aromatic compounds are known to have film-forming capabilities. google.com The rigid structure and potential for intermolecular interactions in molecules like this compound are conducive to creating ordered assemblies, such as thin films. Research has demonstrated that coherent thin films can be produced from polyaniline, highlighting the plasticizing effect of certain additives that facilitate film formation. google.com

The development of glassy liquid crystals as self-organized films for robust optoelectronic devices is an area where benzylidene aniline structures are explicitly used. acs.org These materials combine the ordering of liquid crystals with the stability of glasses, allowing for the creation of durable, high-performance films. The molecular structure of the benzylidene aniline core is central to achieving the desired mesomorphic (liquid crystalline) phases and thermal stability. acs.org

Furthermore, freestanding and robust membranes have been successfully fabricated from polymers containing benzimidazole (B57391) moieties, which share structural similarities with the imine group in Schiff bases. acs.org These films exhibit excellent thermal and mechanical properties. acs.org The functionalization of surfaces, such as low-density polyethylene (B3416737) (LDPE), with thin polymeric films containing related structures has also been achieved. acs.org These surface layers can be engineered to have specific properties, such as a rapid photochromic response, demonstrating the versatility of using such compounds in film applications. acs.org

Catalytic Performance in Organic Transformations

Schiff bases are not only valuable for their material properties but also for their role in chemical synthesis. They can act as ligands in metal complexes for catalysis or serve as intermediates in catalytic cycles. researchgate.netsemanticscholar.org The nitrogen atom in the imine group has a lone pair of electrons that can coordinate with metal ions, making Schiff bases effective ligands for preparing stable metal complexes used in various catalytic reactions. arcjournals.org

Research has highlighted that intermediates derived from the reaction of benzaldehyde (B42025) derivatives can be catalytically active. researchgate.net Schiff bases are known to be key players in nitrogen-based catalysis for reactions like the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.net In some cases, the Schiff base itself is part of a closed catalytic cycle. researchgate.net

The synthesis of Schiff bases, such as N-benzylideneaniline, has been optimized using various catalysts and conditions. Studies have explored the use of green catalysts, such as Kinnow peel powder, for this transformation, achieving high yields in short reaction times. nih.gov The efficiency of the Schiff base formation is often dependent on the solvent and catalyst used, as shown by the varying yields obtained under different experimental setups. nih.gov This body of research underscores the central role of Schiff bases in both their own synthesis and their application as catalysts for other organic transformations. researchgate.netnih.gov

Table 2: Synthesis Yield of N-Benzylideneaniline under Various Conditions

Solvent Catalyst Yield Reaction Time Source
Dichloromethane (DCM) Kinnow Peel Powder 72% 3 min nih.gov
Dimethyl sulfoxide (B87167) (DMSO) Kinnow Peel Powder 70% 3 min nih.gov
Diethyl ether Kinnow Peel Powder 65-75% 3 min nih.gov
Pet ether Kinnow Peel Powder 65-75% 3 min nih.gov
Acetonitrile Kinnow Peel Powder 65-75% 3 min nih.gov

This table illustrates the catalytic synthesis of a compound structurally similar to the article's subject, highlighting the efficiency of Schiff base reactions.

Conclusion and Future Research Perspectives

Synthesis of Novel N-benzylidene-4-phenoxyaniline Analogs with Enhanced Functionality

The future of this compound research is intrinsically linked to the development of innovative synthetic methodologies that are both efficient and environmentally benign. Green chemistry principles are increasingly pivotal, with microwave-assisted synthesis and the use of ionic liquids emerging as powerful techniques to reduce reaction times, increase yields, and minimize waste. rsc.org The synthesis of novel analogues will focus on the strategic introduction of various functional groups to either the benzylidene or the phenoxyaniline (B8288346) ring systems. These modifications aim to fine-tune the electronic, steric, and photophysical properties of the molecule.

Future synthetic strategies will likely involve:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already demonstrated its utility in accelerating the synthesis of Schiff bases, offering higher yields in shorter reaction times compared to conventional heating methods. rsc.org

Use of Eco-Friendly Catalysts and Solvents: The exploration of recyclable ionic liquids as dual catalyst-solvent systems will continue to be a significant area of research. rsc.org

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to complex molecular architectures from simple starting materials, reducing the number of synthetic steps and purification procedures. researchgate.netnih.gov

The table below outlines potential functional groups and their intended effects on the properties of this compound analogues.

Table 1: Potential Functional Group Modifications and Their Anticipated Effects

Functional GroupPosition of SubstitutionAnticipated Effect on Functionality
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Benzylidene or Phenoxyaniline ringEnhanced electron density, potential for increased biological activity, altered photophysical properties. researchgate.net
Electron-withdrawing groups (e.g., -NO₂, -CN)Benzylidene or Phenoxyaniline ringModified electronic properties, potential for enhanced liquid crystalline behavior.
Halogens (e.g., -F, -Cl, -Br, -I)Benzylidene or Phenoxyaniline ringIncreased lipophilicity, potential for enhanced antimicrobial or anticancer activity, participation in halogen bonding. nih.govacs.org
Heterocyclic moietiesAs a substituent on either ringIntroduction of new coordination sites for metal complexation, potential for novel biological activities. mdpi.com

Exploration of Complex Molecular Interactions and Supramolecular Architectures

A deeper understanding of the non-covalent interactions governing the self-assembly of this compound derivatives is crucial for the rational design of functional materials. The interplay of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces dictates the packing of these molecules in the solid state, which in turn influences their bulk properties.

Future research in this area will focus on:

Single-Crystal X-ray Diffraction: This technique will remain indispensable for elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the crystalline state. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods will be increasingly employed to predict and rationalize crystal packing, as well as to understand the energetics of different supramolecular synthons. rsc.orgsoton.ac.uk

Co-crystallization: The formation of co-crystals with other molecules can be used to systematically modify the supramolecular architecture and, consequently, the physicochemical properties of the material. acs.org

The study of isostructurality, where different molecules adopt the same crystal packing, will provide valuable insights into the interchangeability of functional groups in directing supramolecular assembly. researchgate.net For instance, the observation that 4-(4′-Iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl (B1212043) counterparts highlights the concept of conditional isomorphism. researchgate.net

Advancement in Mechanistic Biological Studies for Targeted Applications

While preliminary studies have hinted at the potential biological activities of this compound derivatives, a more profound understanding of their mechanisms of action is required for their development as therapeutic agents. Future research will need to move beyond broad screening to pinpoint specific molecular targets and signaling pathways.

Key directions for future biological studies include:

Enzyme Inhibition Assays: Identifying specific enzymes that are inhibited by these compounds can provide a clear mechanism for their biological effects. For example, derivatives have been investigated for their ability to inhibit kinases involved in cancer progression.

Receptor Binding Studies: Determining the affinity of these molecules for specific cellular receptors can elucidate their role in modulating signaling pathways.

Molecular Docking and In Silico Screening: Computational tools can be used to predict the binding modes of this compound analogues with various biological targets, guiding the synthesis of more potent and selective compounds. rsc.orgnih.gov

Cell-Based Assays: Investigating the effects of these compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression in various cell lines is essential to understand their potential as anticancer or neuroprotective agents. researchgate.net

The table below summarizes potential biological targets and the corresponding therapeutic applications for this compound derivatives.

Table 2: Potential Biological Targets and Therapeutic Applications

Biological TargetPotential Therapeutic Application
KinasesAnticancer therapies
DNA-dependent enzymesAnticancer therapies
Neurotransmitter receptorsTreatment of neurodegenerative diseases
Bacterial or fungal proteinsDevelopment of novel antimicrobial agents rsc.org
Calcium ion channelsNeurological disorders nih.gov

Design of Next-Generation Materials Based on this compound Derivatives

The unique structural and electronic properties of this compound make it an attractive building block for the creation of advanced materials with tailored functionalities. The ability of these molecules to self-assemble into ordered structures is particularly relevant for applications in materials science.

Future research in materials design will likely focus on:

Liquid Crystals: The rigid, linear structure of many this compound derivatives makes them excellent candidates for liquid crystalline materials. By systematically modifying the terminal substituents, it is possible to control the mesophase type (nematic, smectic) and the temperature range of the liquid crystalline phase.

Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound derivatives into polymers could lead to new materials for use in OLEDs. Their photoluminescent properties can be tuned by altering the electronic nature of the substituents.

Photovoltaic Materials: The HOMO/LUMO energy levels of these compounds can be engineered to make them suitable for use as hole-transporting materials in photovoltaic devices.

The development of side-chain liquid crystalline polymers (SCLCPs) incorporating this compound moieties is a particularly promising avenue. These materials combine the processability of polymers with the unique optical and electronic properties of liquid crystals.

Interdisciplinary Research Directions and Emerging Paradigms

The full potential of this compound and its derivatives will be realized through increased collaboration between chemists, biologists, physicists, and materials scientists. Emerging research paradigms will leverage the unique properties of these compounds to address complex scientific challenges.

Future interdisciplinary research directions may include:

Theranostics: Combining the diagnostic and therapeutic capabilities of this compound derivatives into a single platform. For example, fluorescent analogues could be used for both imaging and treatment of tumors.

Supramolecular Catalysis: Utilizing the self-assembled structures of these compounds as scaffolds for catalytic reactions.

Molecular Switches: Designing derivatives that can reversibly switch between different states in response to external stimuli such as light or heat, leading to applications in molecular electronics and data storage.

Targeted Drug Delivery: The high dipole moment observed in some derivatives suggests their potential for use in targeted drug delivery systems, where molecular polarity is crucial for biological interactions. rsc.org

The convergence of experimental and computational approaches will be essential for accelerating progress in all these areas. The integration of "big data" techniques and machine learning could help to identify promising candidate molecules and predict their properties, streamlining the discovery and development process. soton.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzylidene-4-phenoxyaniline, and how can purity be rigorously assessed?

  • Method : Synthesize via condensation of 4-phenoxyaniline with benzaldehyde derivatives under acidic catalysis (e.g., acetic acid or p-toluenesulfonic acid). Monitor reaction progress by TLC. Purify via recrystallization (ethanol/water). Assess purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, FT-IR (imine C=N stretch ~1600–1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Method :

  • Spectroscopy :
  • 1H^1H-NMR: Confirm imine proton resonance at δ 8.3–8.5 ppm and aromatic integration.
  • 13C^{13}C-NMR: Identify C=N signal at ~150–160 ppm.
  • FT-IR: Detect absence of primary amine N-H stretches (~3300 cm1^{-1}) post-condensation.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive conformation. Use SHELXL for refinement; typical R factors <0.06 indicate high precision (e.g., R = 0.051 in related imine structures) .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Method :

  • Vary solvent polarity (e.g., ethanol vs. toluene) to influence imine formation kinetics.
  • Use molecular sieves to remove water and shift equilibrium toward product.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs reflux) .

Advanced Research Questions

Q. How to resolve conflicting crystallographic data during refinement of this compound structures?

  • Method :

  • Twinning : Use TwinRotMat in PLATON to detect twinning. Apply SHELXL twin refinement (TWIN/BASF commands).
  • Disorder : Model disordered moieties with PART/SUMP restraints. Validate via residual density maps.
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion. Aim for completeness >99% and I/σ(I) >2 in the highest resolution shell .

Q. How to design a multi-step synthesis protocol incorporating this compound into heterocyclic systems (e.g., chromenopyridines)?

  • Method :

  • Step 1 : Synthesize this compound via condensation.
  • Step 2 : Functionalize via Suzuki-Miyaura cross-coupling (e.g., attach boronic esters to the phenyl ring).
  • Step 3 : Cyclize using Brønsted acid catalysis (e.g., H2_2SO4_4) to form chromenopyridine derivatives. Monitor regioselectivity via 1H^1H-NMR .

Q. What strategies mitigate spectral ambiguities in characterizing this compound derivatives with substituent effects?

  • Method :

  • Dynamic NMR : Resolve conformational isomerism by variable-temperature 1H^1H-NMR (e.g., -40°C to 80°C).
  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict chemical shifts (vs. experimental data).
  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals .

Q. How to analyze intermolecular interactions in this compound crystals for material design applications?

  • Method :

  • Hirshfeld Surface Analysis : Quantify H-bonding (e.g., C–H···π, π-π stacking) via CrystalExplorer.
  • Energy Frameworks : Calculate interaction energies (CE-B3LYP) to prioritize dominant packing forces.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interaction strength .

Data Contradiction and Validation

Q. How to address discrepancies between computational and experimental data (e.g., bond lengths, spectral predictions)?

  • Method :

  • Error Sources : Check basis set adequacy (e.g., 6-311++G(d,p) for accurate π-system modeling).
  • Solvent Effects : Re-optimize geometries using CPCM solvation models (e.g., ethanol).
  • Experimental Validation : Compare DFT-predicted IR bands with experimental data; deviations >10 cm1^{-1} suggest incomplete conformational sampling .

Methodological Tables

Parameter Typical Range Reference
Crystallographic R factor0.04–0.06 (high-resolution)
Imine C=N bond length (X-ray)1.27–1.30 Å
1H^1H-NMR imine protonδ 8.3–8.5 ppm (CDCl3_3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.